1,5-Diphenyl-3-hydroxy-4-(methylsulfonyl)-3-pyrroline-2-one
Description
1,5-Diphenyl-3-hydroxy-4-(methylsulfonyl)-3-pyrroline-2-one is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two phenyl groups, a hydroxy group, a methylsulfonyl group, and a pyrroline ring
Properties
IUPAC Name |
4-hydroxy-3-methylsulfonyl-1,2-diphenyl-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-23(21,22)16-14(12-8-4-2-5-9-12)18(17(20)15(16)19)13-10-6-3-7-11-13/h2-11,14,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSJRYNTZUUCHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00973447 | |
| Record name | 3-Hydroxy-4-(methanesulfonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00973447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5786-64-1 | |
| Record name | 3-Hydroxy-4-(methanesulfonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00973447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenyl-3-hydroxy-4-(methylsulfonyl)-3-pyrroline-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrroline Ring: The pyrroline ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions.
Addition of Hydroxy and Methylsulfonyl Groups: The hydroxy group can be introduced via hydroxylation reactions, while the methylsulfonyl group can be added through sulfonation reactions using reagents like methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-3-hydroxy-4-(methylsulfonyl)-3-pyrroline-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl and methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction may produce alcohols or amines.
Scientific Research Applications
1,5-Diphenyl-3-hydroxy-4-(methylsulfonyl)-3-pyrroline-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-3-hydroxy-4-(methylsulfonyl)-3-pyrroline-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,5-Diphenyl-3-hydroxy-4-(methylsulfonyl)-2-pyrrolidinone: Similar structure but with a pyrrolidinone ring instead of a pyrroline ring.
1,5-Diphenyl-3-hydroxy-4-(methylsulfonyl)-3-pyrrolidin-2-one: Similar structure but with a pyrrolidin-2-one ring.
Uniqueness
1,5-Diphenyl-3-hydroxy-4-(methylsulfonyl)-3-pyrroline-2-one is unique due to its specific combination of functional groups and the presence of a pyrroline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
